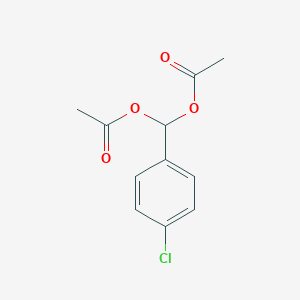
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide, also known as BDMC, is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. BDMC is a sulfonamide derivative that has shown promise in the treatment of various diseases, including cancer and inflammation. In
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a process that leads to programmed cell death. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has also been shown to inhibit the activity of the NF-κB signaling pathway, a pathway that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide induces apoptosis and inhibits cell proliferation. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell survival. In addition, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has also been investigated for its potential as an antibacterial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide in lab experiments is that it has been optimized for high yield and purity, making it suitable for use in scientific research. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for use in different types of experiments. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide is that its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide research. One area of focus could be on further elucidating the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide, which could lead to the development of more targeted therapies. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide could be investigated for its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide could also be studied in combination with other therapeutic agents to determine its potential as a synergistic therapy. Overall, the potential applications of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide in scientific research are vast, and further investigation is warranted.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide involves a multi-step process that begins with the reaction of 5-hydroxymethyl-1,3-benzodioxole with 4-bromo-5-methoxy-2-methylbenzenesulfonyl chloride. This reaction produces the intermediate compound, which is then reacted with ammonia to yield the final product, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has been optimized to produce high yields of pure compound, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide exhibits anticancer activity by inducing apoptosis in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has been investigated for its potential as an antibacterial agent.
Propiedades
Nombre del producto |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C16H16BrNO5S |
Peso molecular |
414.3 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H16BrNO5S/c1-10-5-12(17)14(21-2)7-16(10)24(19,20)18-8-11-3-4-13-15(6-11)23-9-22-13/h3-7,18H,8-9H2,1-2H3 |
Clave InChI |
DNSQINXBUAGFCB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC)Br |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B261558.png)


![4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261564.png)

![1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-](/img/structure/B261569.png)

![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B261591.png)
![ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B261593.png)
![ethyl 4-methyl-2-[[2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B261603.png)
![N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B261612.png)
![(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B261614.png)
![N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)
